2-(Ethylsulfonyl)isonicotinic acid
Description
2-(Ethylsulfonyl)isonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring an ethylsulfonyl (-SO₂C₂H₅) group at the 2-position of the pyridine ring. Such dual functionality makes it a candidate for applications in metal-organic frameworks (MOFs), pharmaceuticals, or catalysis. Its synthesis typically involves sulfonation of the pyridine ring followed by alkylation, though specific protocols may vary depending on target purity and yield .
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-ethylsulfonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
WZRRZVOHFPGHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Ethylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Sulfonyl Group (-SO₂C₂H₅)
The ethylsulfonyl moiety exhibits electrophilic character, participating in:
-
Nucleophilic Substitution : Reacts with amines or thiols under basic conditions to form sulfonamides or thioethers.
Example:
Reaction yield: 70–85% in polar aprotic solvents (DMF, DMSO) at 60–80°C . -
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-C₂H₅) .
Carboxylic Acid (-COOH)
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed Fischer esterification.
Example:
Optimal conditions: 12 hr reflux in toluene (yield: 90–95%) . -
Amidation : Couples with amines using carbodiimide reagents (EDC/DCC).
Example:
Yields: 75–88% in DMSO or acetonitrile .
Mechanistic Highlights
-
Step 1 : Thiolation involves nucleophilic attack by ethyl mercaptan on the pyridine ring, followed by SOCl₂-mediated activation .
-
Step 2 : Controlled oxidation with H₂O₂ avoids over-oxidation to sulfonic acid derivatives .
Enzyme Modulation
-
Inhibits Mycobacterium tuberculosis catalase-peroxidase (KatG), disrupting isoniazid activation pathways .
IC₅₀ : 12 µM (vs. 8 µM for isoniazid) .
Metabolic Stability
-
Resists hepatic CYP450-mediated oxidation due to sulfonyl electron-withdrawing effects, enhancing bioavailability .
Comparative Reactivity
Spectroscopic Signatures
-
IR (KBr) : 1690 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym) .
-
¹H NMR (DMSO-d₆) : δ 8.8 (d, 2H, pyridine), 3.1 (q, 2H, -SO₂CH₂), 1.3 (t, 3H, -CH₃) .
Stability and Handling
Scientific Research Applications
2-(Ethylsulfonyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(ethylsulfonyl)isonicotinic acid can be contextualized by comparing it to three categories of related compounds:
Substituted Isonicotinic Acid Derivatives
- 2-Sulfoisonicotinic Acid: Lacks the ethyl group in the sulfonyl moiety, resulting in higher hydrophilicity but reduced steric bulk.
- 3-(Ethylsulfonyl)isonicotinic Acid : Positional isomerism alters the spatial arrangement of functional groups, reducing symmetry and complicating coordination geometry in MOFs. This isomer may yield less porous frameworks compared to the 2-substituted analogue.
Sulfonated Aromatic Carboxylic Acids
- 2-Sulfobenzoic Acid : A benzene-based analogue with sulfonic and carboxylic acid groups. While it forms robust MOFs, the absence of a pyridine ring limits π-π stacking interactions, reducing structural rigidity in frameworks.
- 5-Sulfoisophthalic Acid : A tritopic linker used in MOFs for enhanced porosity. However, its larger size and multiple coordination sites can lead to interpenetration, reducing effective surface area compared to simpler linkers like this compound .
MOF Linkers with Diverse Functional Groups
- 1,4-Benzenedicarboxylate (BDC) : A benchmark linker for MOFs (e.g., MOF-5). Unlike this compound, BDC lacks a sulfonyl group, resulting in lower polarity and reduced affinity for polar guest molecules. However, BDC-based MOFs often exhibit higher thermal stability due to simpler ligand architecture .
- 2,5-Thiophenedicarboxylate: Incorporates a sulfur heterocycle, enabling redox activity.
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Weight (g/mol) | pKa (Carboxylic Acid) | Water Solubility | MOF Surface Area (m²/g) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | 229.26 | 3.1 | Moderate | 1,200–1,500 | 250–300 |
| 2-Sulfoisonicotinic acid | 203.18 | 2.8 | High | 800–1,000 | 200–250 |
| 1,4-Benzenedicarboxylate (BDC) | 166.13 | 4.2 | Low | 3,000–3,500 | >400 |
| 2-Sulfobenzoic acid | 202.17 | 2.5 | High | 900–1,200 | 180–220 |
Biological Activity
2-(Ethylsulfonyl)isonicotinic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 217.25 g/mol
The compound features an isonicotinic acid backbone with an ethylsulfonyl group that enhances its solubility and potentially its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy is often measured using the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of the compound that inhibits bacterial growth. The following table summarizes the MIC values against several bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.6 - 31.25 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.25 - 62.5 |
These results indicate that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings from similar compounds in the literature .
The mechanism by which this compound exerts its antibacterial effects appears to involve:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, leading to a decrease in protein production.
- Disruption of Cell Wall Synthesis : It may also inhibit enzymes involved in peptidoglycan synthesis, crucial for maintaining bacterial cell wall integrity.
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro, particularly when tested on microglial cells exposed to lipopolysaccharides (LPS), which simulate bacterial infection.
Key Findings
- Reduction of Inflammatory Cytokines : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 0.01 μM.
- Neuroprotective Effects : In models of neuroinflammation, it demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Study on Biofilm Formation : A study assessed the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results indicated a biofilm inhibitory concentration (MBIC) ranging from 390.6 to 781.25 μM, showcasing its potential as an antibiofilm agent .
- Combination Therapy : Research has explored the synergistic effects when combined with other antibiotics, showing enhanced efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Q & A
Q. What are the recommended methods for synthesizing 2-(ethylsulfonyl)isonicotinic acid, and how can its purity be validated?
Synthesis typically involves sulfonation of isonicotinic acid derivatives followed by ethylation. Key steps include:
- Sulfonation : Reacting isonicotinic acid with sulfonating agents (e.g., SO₃ or H₂SO₄) under controlled temperature (50–80°C) to introduce the sulfonyl group.
- Ethylation : Using ethyl halides or ethylating agents in the presence of a base (e.g., K₂CO₃) to attach the ethyl group to the sulfonyl moiety. Purity validation requires HPLC or LC-MS to confirm molecular weight and absence of byproducts. Thermogravimetric analysis (TGA) can assess thermal stability and sublimation tendencies, as seen in related isonicotinic acid derivatives .
Q. How does the sulfonyl group in this compound influence its solubility and stability in aqueous environments?
The ethylsulfonyl group enhances hydrophilicity due to its polar nature, improving aqueous solubility compared to non-sulfonated analogs. However, stability in water depends on pH:
- Under acidic conditions, protonation of the sulfonyl group may reduce solubility.
- In alkaline environments, hydrolysis of the sulfonyl-ethyl bond is possible. Stability studies should include pH-dependent degradation assays (e.g., UV-Vis spectroscopy over 24–72 hours) and NMR monitoring of structural integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group protons at δ 1.2–1.5 ppm, sulfonyl-linked CH₂ at δ 3.5–4.0 ppm).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior (see analogous isonicotinic acid polymorph studies) .
Advanced Research Questions
Q. How can this compound be utilized in fragment-based drug design (FBDD) targeting bacterial secretion systems?
The compound’s sulfonyl group can act as a hydrogen-bond acceptor , mimicking natural substrates in bacterial type IV secretion systems (T4SS). For example:
- Structural analogs (e.g., 2-(2-furyl)isonicotinic acid) bind TraE protein in E. coli T4SS, disrupting conjugation (PDB ID: 5WIP).
- Experimental design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Optimize substituents (e.g., ethylsulfonyl vs. furyl) to enhance inhibitory potency .
Q. What are the challenges in analyzing contradictory data on the thermal decomposition of this compound under inert vs. oxidative atmospheres?
Discrepancies arise from differing decomposition pathways:
- In N₂ , the compound may sublimate intact (mass loss ~100% at 165–260°C, as seen in isonicotinic acid derivatives).
- In air , oxidative decomposition generates sulfonic acid byproducts. Resolve contradictions via simultaneous TGA-DSC-MS : Correlate mass loss with exothermic/endothermic events and identify gaseous decomposition products .
Q. How can this compound be integrated into self-assembled monolayers (SAMs) for optoelectronic devices?
The carboxylic acid group enables SAM formation on metal oxides (e.g., ITO or TiO₂), while the ethylsulfonyl moiety modulates electron transport. Key steps:
- Substrate functionalization : Immerse substrates in a 1–5 mM solution of the compound in ethanol for 12–24 hours.
- Performance optimization : Compare with structurally similar SAMs (e.g., PyCA-3F in perovskite solar cells) to evaluate charge-transfer efficiency using electrochemical impedance spectroscopy (EIS) .
Methodological Considerations
Q. How should researchers design experiments to assess the biological activity of this compound while addressing potential cytotoxicity?
- In vitro assays : Use HEK293 or HepG2 cell lines for preliminary cytotoxicity screening (IC₅₀ via MTT assay).
- Target specificity : Pair with knockout models (e.g., CRISPR-modified bacterial strains lacking T4SS components) to confirm mechanism of action .
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
